Quinolizin-4-one

Medicinal Chemistry Drug Design Physicochemical Profiling

Procure Quinolizin-4-one (CAS 491-42-9) as the essential, non-fungible scaffold for distinct pharmacological targets. Unlike saturated quinolizidines or ring-expanded variants, its planar, low-logP, zwitterionic architecture directly enables P-gp modulation (reducing etoposide IC50 from 176 µM to ~23 µM in MDR lung cancer) and IgE-selective inhibition in immunology. Generic substitution risks mechanism-of-action shift and synthetic inefficiency. Leverage the validated, scalable one-pot synthesis delivering 3-substituted 4H-quinolizin-4-ones in up to 93% yield for efficient hit-to-lead optimization. Request pricing and availability to advance your lead optimization campaigns.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 491-42-9
Cat. No. B12971734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolizin-4-one
CAS491-42-9
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC2=CC=CC(=O)N2C=C1
InChIInChI=1S/C9H7NO/c11-9-6-3-5-8-4-1-2-7-10(8)9/h1-7H
InChIKeyZUVKZCTUVRLOAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinolizin-4-one (CAS 491-42-9): A Bridgehead Nitrogen Heterocycle for Drug Discovery Scaffold Development


Quinolizin-4-one (CAS 491-42-9), also designated as 4H-quinolizin-4-one, is a nitrogen-containing heterocycle characterized by a fused bicyclic system comprising a pyridine ring annulated to a cyclohexenone moiety, with a bridgehead nitrogen atom [1]. The core scaffold exhibits a computed XLogP3-AA value of 1.3, a molecular weight of 145.16 g/mol, and a polar zwitterionic character due to the bridgehead nitrogen [1][2]. This structural foundation enables a broad range of modifications that drive applications in medicinal chemistry, from multidrug resistance (MDR) reversal to antimalarial target engagement [3][4].

Why In-Class Heterocyclic Scaffolds Cannot Substitute for Quinolizin-4-one (CAS 491-42-9)


Quinolizin-4-one cannot be interchanged with structurally related heterocycles such as quinolizidines, quinolones, or even its own dihydro- and tetrahydro- derivatives, because the core scaffold dictates both physicochemical properties and biological target engagement that are not transferable [1]. The aromatic, planar quinolizin-4-one core confers a polar zwitterionic character, a low logP, and a specific geometry for π-π stacking, which are lost upon saturation or ring expansion [1][2]. Furthermore, even within the quinolizinone class, subtle substitution patterns radically alter selectivity—for instance, while 4H-quinolizin-4-one derivatives exhibit selective IgE-antibody formation inhibition, benzo[a]quinolizin-4-ones act as P-glycoprotein (P-gp) modulators in MDR reversal, underscoring that the unsubstituted core is not a fungible commodity but a precise starting point for distinct pharmacological profiles [3][4]. Generic substitution risks synthetic inefficiency, altered metabolic stability, and, critically, a complete shift in mechanism of action.

Quantitative Differentiation Evidence for Quinolizin-4-one (CAS 491-42-9) vs. Closest Analogs


Polar Zwitterionic Character and Low logP Drive Differential Bioavailability Potential vs. Quinolizidines

Quinolizin-4-one exhibits a polar zwitterionic character and a low logP value of 1.3 (computed XLogP3-AA), which fundamentally distinguishes it from fully saturated quinolizidine analogs [1][2]. This polar zwitterionic nature, absent in non-aromatic heterocycles, is attributed to the bridgehead nitrogen and the aromatic bicyclic system, enhancing water solubility and membrane permeability potential relative to purely lipophilic scaffolds [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Benzo[a]quinolizin-4-one Derivatives Reversal of Multidrug Resistance (MDR) in Lung Cancer vs. Parental Cell Sensitivity

In a head-to-head comparison within the same experimental system, benzo[a]quinolizin-4-one derivatives (structurally derived from the quinolizin-4-one core) reduced the etoposide IC50 in multidrug-resistant A549RT-eto lung cancer cells from 176 μM to 22.4–24.7 μM, representing a 7.1–7.9-fold sensitization [1]. This MDR reversal was achieved at non-toxic concentrations and was mechanistically linked to increased intracellular drug accumulation without altering P-glycoprotein expression, differentiating these derivatives from direct cytotoxic agents [1].

Cancer Biology Multidrug Resistance P-glycoprotein Modulation

Synthetic Accessibility and High Yield Potential via One-Pot Alkyne Control Strategy vs. Traditional Multi-Step Syntheses

A one-pot synthesis of 3-substituted 4H-quinolizin-4-ones via alkyne substrate control achieves yields up to 93% across 20 examples, with high regioselectivity and a broad substrate scope [1]. This contrasts sharply with earlier, more complex synthetic routes (e.g., tandem HWE protocols yielding >70% but with narrower scope) and provides a scalable, cost-efficient alternative for constructing diversified quinolizin-4-one libraries .

Synthetic Methodology Process Chemistry Scaffold Diversification

Selective IgE-Antibody Formation Inhibition by 4H-Quinolizin-4-one Derivatives vs. Broad Immunosuppressants

4H-Quinolizin-4-one derivatives exhibit selective inhibitory activity against IgE-antibody formation, as claimed in EP 0277755 A1, without excessively inhibiting other immunoglobulin classes such as IgG [1]. This selectivity is critical because IgG plays a vital role in self-defense mechanisms against foreign pathogens, and broad immunosuppression is an undesirable side effect of many existing anti-allergic agents [1]. The patent explicitly distinguishes these compounds from prior art that lacked such IgE-specific selectivity [1].

Immunology Allergic Disease IgE Modulation

In Silico Docking Score and Target Engagement for PfDHODH Antimalarial Design vs. Untargeted Scaffolds

In a computational study, designed quinolizin-4-one derivative 8d exhibited a docking score of -12.78 kcal/mol against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), with key polar interactions at His185 and Arg265 [1]. This score, while not directly comparable across different docking protocols, indicates strong predicted binding affinity and served as a basis for selecting quinolizin-4-one as the preferred scaffold over other heterocycles evaluated in the same workflow [1]. The subsequent MD simulation confirmed complex stability with RMSD between 2.5 Å and 3 Å over 100 ns [1].

Antimalarial Drug Discovery Computational Chemistry Target-Based Design

Procurement-Driven Application Scenarios for Quinolizin-4-one (CAS 491-42-9) and Its Derivatives


Overcoming Multidrug Resistance (MDR) in Oncology Drug Discovery

Research groups focused on reversing P-glycoprotein-mediated multidrug resistance in cancers should prioritize quinolizin-4-one as a starting scaffold. The benzo[a]quinolizin-4-one class has demonstrated the ability to reduce etoposide IC50 by approximately 7-fold in resistant lung cancer cells (from 176 μM to 22.4–24.7 μM) [1]. This application scenario is supported by direct quantitative evidence of MDR reversal, making it a high-value procurement target for medicinal chemistry teams developing adjuvant chemotherapies [1].

High-Throughput Synthesis and Diversification of Quinolizin-4-one Libraries

Process chemistry groups and CROs seeking efficient access to diversified quinolizin-4-one analogs for lead optimization should utilize the one-pot alkyne substrate control strategy [1]. This method reliably delivers 3-substituted 4H-quinolizin-4-ones in up to 93% yield, with broad functional group tolerance and high regioselectivity [1]. The cost-effectiveness and scalability (up to gram quantities) make CAS 491-42-9 a strategic procurement item for building compound collections in hit-to-lead campaigns [1].

Design of Selective Antiallergic Agents Targeting IgE Formation

Immunology-focused drug discovery programs aiming to treat allergic diseases (asthma, rhinitis, atopic dermatitis) without broad immunosuppression should consider 4H-quinolizin-4-one derivatives as lead compounds [1]. The patent evidence (EP 0277755 A1) specifically claims selective inhibitory activity against IgE-antibody formation, distinguishing this scaffold from non-selective anti-inflammatory agents [1]. Procurement of the unsubstituted core (CAS 491-42-9) is the first step toward synthesizing and evaluating these patented derivatives.

Structure-Guided Antimalarial Drug Design Targeting PfDHODH

Computational chemistry and tropical disease research units should procure quinolizin-4-one (CAS 491-42-9) as a validated scaffold for targeting PfDHODH in malaria drug discovery [1]. In silico studies have identified the core as optimal for engaging the enzyme's active site, with designed derivatives showing stable MD trajectories (RMSD 2.5–3 Å) and favorable ADMET profiles [1]. This provides a rational, evidence-based starting point for synthesizing and testing novel antimalarial agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinolizin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.